molecular formula C23H16ClNO B11689929 (3E)-3-(4-chlorobenzylidene)-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-chlorobenzylidene)-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one

Katalognummer: B11689929
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: KJNVZPYXMSEMGQ-XDJHFCHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolone ring substituted with chlorophenyl and diphenyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrrolone derivatives.

    Substitution: Formation of substituted pyrrolone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3E)-3-[(4-Chlorophenyl)methylidene]-1,5-diphenyl-2,3-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C23H16ClNO

Molekulargewicht

357.8 g/mol

IUPAC-Name

(3E)-3-[(4-chlorophenyl)methylidene]-1,5-diphenylpyrrol-2-one

InChI

InChI=1S/C23H16ClNO/c24-20-13-11-17(12-14-20)15-19-16-22(18-7-3-1-4-8-18)25(23(19)26)21-9-5-2-6-10-21/h1-16H/b19-15+

InChI-Schlüssel

KJNVZPYXMSEMGQ-XDJHFCHBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.